2,8-Dimethyl-1,8-nonadiene is an organic compound with the molecular formula and a molecular weight of 152.2765 g/mol. It is classified as a diene due to the presence of two double bonds in its structure. The compound is also known by several other names, including 1,8-nonadiene, 2,8-dimethyl- and dimethyl-2,8-nonadiene-1,8. Its CAS Registry Number is 20054-25-5, and it can be represented using the International Chemical Identifier (InChI) as follows: InChI=1S/C11H20/c1-10(2)8-6-5-7-9-11(3)4/h1,3,5-9H2,2,4H3 .
The synthesis of 2,8-dimethyl-1,8-nonadiene can be achieved through various methods:
The choice of catalyst and reaction conditions significantly affects the yield and purity of 2,8-dimethyl-1,8-nonadiene. For instance, varying the temperature and pressure can lead to different reaction pathways and product distributions.
2,8-Dimethyl-1,8-nonadiene participates in various chemical reactions typical for diene compounds:
The reactivity of 2,8-dimethyl-1,8-nonadiene is influenced by its steric hindrance due to the methyl groups at positions 2 and 8, which may affect reaction rates and mechanisms.
The mechanism by which 2,8-dimethyl-1,8-nonadiene reacts typically involves:
This mechanism is crucial for understanding how this compound behaves in various chemical environments.
Key chemical properties include:
Relevant thermodynamic data includes:
2,8-Dimethyl-1,8-nonadiene has several scientific applications:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7